2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-23-16-7-5-14(6-8-16)17-9-10-18(22)21(20-17)12-13-3-2-4-15(19)11-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCFREFYHMBQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 3-fluorobenzyl halides and suitable nucleophiles.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using 4-methoxyphenyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides, acids, and bases are used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Data Tables
Table 2: Pharmacological and Structural Data
Biological Activity
2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, a synthetic organic compound belonging to the pyridazinone class, has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyridazinone core with a 3-fluorobenzyl group and a 4-methoxyphenyl group. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FN₃O₂ |
| Molecular Weight | 249.25 g/mol |
| CAS Number | 922947-38-4 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that pyridazinones exhibit antimicrobial properties. A study evaluating various pyridazinone derivatives found that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess comparable efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of pyridazinones has been explored in various studies. These compounds are thought to inhibit pro-inflammatory cytokines, thus reducing inflammation. For instance, derivatives similar to this compound have shown promise in reducing inflammation in animal models of arthritis .
Anticancer Properties
The anticancer activity of pyridazinones has been a focal point in medicinal chemistry. Compounds within this class have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have reported that certain pyridazinones can effectively inhibit cancer cell proliferation, with IC50 values indicating potent activity at low concentrations .
The biological effects of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could bind to receptors that regulate cellular signaling pathways, influencing cell survival and apoptosis.
- Oxidative Stress Reduction : Some pyridazinones have been shown to mitigate oxidative stress, which is a contributing factor in various diseases.
Case Studies
- Antimicrobial Evaluation : A study focused on the synthesis and evaluation of pyridazinone derivatives including this compound highlighted its potential against resistant bacterial strains. The research emphasized the importance of structural modifications in enhancing antimicrobial potency .
- Cancer Research : Another investigation assessed the anticancer effects of related pyridazinones on human cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability, suggesting that further exploration into this compound could yield promising therapeutic agents for cancer treatment.
Q & A
Q. What are the standard synthetic routes and optimization strategies for synthesizing 2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with condensation of substituted benzyl halides with pyridazinone precursors. Key steps include nucleophilic substitution at the pyridazine ring and functional group modifications. Solvents like ethanol or DMF are commonly used, with catalysts such as K₂CO₃ to enhance reaction efficiency . Optimization focuses on temperature control (60–100°C), reaction time (12–24 hours), and purification via column chromatography or recrystallization to achieve >90% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1670 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), and X-ray crystallography resolves bond angles and torsional strain in the pyridazine ring .
Q. How can X-ray crystallography and SHELX software be applied to confirm the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides atomic-resolution data. SHELX programs (e.g., SHELXL) refine crystallographic models by minimizing residuals (R-factor < 0.05). For example, bond lengths (C–N: ~1.34 Å, C–O: ~1.23 Å) and dihedral angles between fluorobenzyl and methoxyphenyl groups are validated against literature benchmarks .
Advanced Research Questions
Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : SAR studies involve systematic substitution of the fluorobenzyl and methoxyphenyl groups. For example:
- Replace fluorine with chlorine to assess halogen effects on binding affinity.
- Modify methoxy to ethoxy or hydroxyl groups to probe steric/electronic impacts.
Bioactivity assays (e.g., enzyme inhibition, cell viability) are paired with computational docking (AutoDock Vina) to correlate substituent effects with target interactions (e.g., kinase active sites) .
Q. How can researchers resolve contradictions in reported pharmacological data for pyridazinone derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:
- Standardizing protocols (e.g., MTT assay at 48 hours, 10% FBS).
- Validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Cross-referencing crystallographic data (e.g., binding pose stability) with in vitro results to confirm mechanism .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ligand-receptor dynamics over 100-ns trajectories. Quantum mechanics/molecular mechanics (QM/MM) identifies reactive intermediates (e.g., hydrogen bonding with catalytic residues). Pharmacophore mapping (MOE software) screens for off-target effects, validated by in vitro selectivity profiling .
Q. How do crystallographic parameters influence the interpretation of bioactivity data?
- Methodological Answer : Twinning or disorder in crystal lattices (e.g., SHELX refinement flags) may artifactually skew bioactivity correlations. For accurate analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
